![molecular formula C18H17FN2OS B2538445 (2-((4-fluorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(m-tolyl)methanone CAS No. 851865-55-9](/img/structure/B2538445.png)
(2-((4-fluorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(m-tolyl)methanone
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Overview
Description
(2-((4-fluorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(m-tolyl)methanone is a chemical compound with potential therapeutic applications. It is a member of the imidazole family of compounds and has been studied extensively for its biological properties.
Scientific Research Applications
Biological Potential of Indole Derivatives
Indole derivatives, which include compounds similar to the one you’re asking about, have been found to possess various biological activities . These activities include antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This wide range of activities has sparked interest among researchers to synthesize a variety of indole derivatives .
CDK2 Inhibition for Cancer Treatment
Compounds featuring the privileged pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine scaffolds, which are similar to the compound you’re asking about, have been synthesized as novel CDK2 targeting compounds . These compounds have shown superior cytotoxic activities against certain cell lines, suggesting potential applications in cancer treatment .
Antitubercular Activity
Indole derivatives have also been investigated for their in vitro antitubercular activity . This suggests that the compound you’re asking about could potentially have applications in the treatment of tuberculosis .
Anticancer Agents
Thiadiazole derivatives, which include compounds similar to the one you’re asking about, have been studied as potential anticancer agents . One such compound significantly reduced the clonogenic activity of distinct clones of myeloid progenitors .
Mechanism of Action
Target of Action
Indole and thiadiazole derivatives have been found to bind with high affinity to multiple receptors . The specific targets can vary widely depending on the exact structure of the compound.
Mode of Action
The mode of action of these compounds can also vary. Some indole and thiadiazole derivatives have been found to inhibit certain enzymes, while others might interact with cell receptors or DNA .
Biochemical Pathways
These compounds can affect a variety of biochemical pathways. For example, some indole derivatives have been found to have antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .
Pharmacokinetics
The pharmacokinetic properties of these compounds can vary widely and are influenced by factors such as their chemical structure and the route of administration. Some thiadiazole derivatives are known to cross cellular membranes due to their mesoionic nature .
Result of Action
The result of the action of these compounds can range from inhibiting the growth of bacteria or viruses to reducing inflammation or killing cancer cells .
properties
IUPAC Name |
[2-[(4-fluorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-(3-methylphenyl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17FN2OS/c1-13-3-2-4-15(11-13)17(22)21-10-9-20-18(21)23-12-14-5-7-16(19)8-6-14/h2-8,11H,9-10,12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MPYWZSKNMSLINR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)N2CCN=C2SCC3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17FN2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(2-((4-fluorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(m-tolyl)methanone |
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